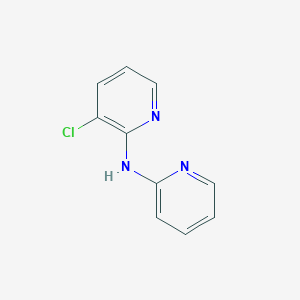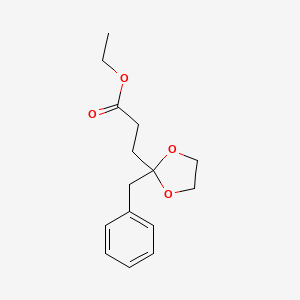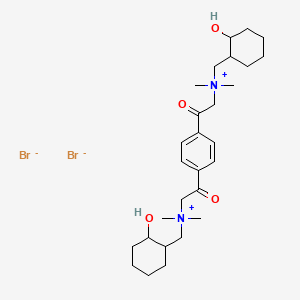
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide is a complex organic compound that features a terephthaloyldimethylene core linked to two (2-hydroxycyclohexyl)methyl groups, each of which is further bonded to dimethylammonium groups This compound is typically encountered in the form of its dibromide salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide typically involves a multi-step process:
Formation of Terephthaloyldimethylene Core: The initial step involves the reaction of terephthaloyl chloride with a suitable methylene donor under controlled conditions to form the terephthaloyldimethylene intermediate.
Attachment of (2-Hydroxycyclohexyl)methyl Groups: The intermediate is then reacted with (2-hydroxycyclohexyl)methyl chloride in the presence of a base to yield the bis((2-hydroxycyclohexyl)methyl) derivative.
Quaternization: The final step involves the quaternization of the dimethylamino groups using methyl bromide to form the dibromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The quaternary ammonium groups can be reduced under specific conditions to form tertiary amines.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of tertiary amines.
Substitution: Formation of chloride or iodide salts.
科学的研究の応用
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide involves its interaction with specific molecular targets. The quaternary ammonium groups can interact with negatively charged sites on biomolecules, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in structure but lacks the quaternary ammonium groups.
Polyethylene terephthalate (PET): A polymeric form that shares the terephthaloyl core but differs significantly in its applications and properties.
Uniqueness
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide is unique due to its combination of quaternary ammonium groups and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
28043-32-5 |
|---|---|
分子式 |
C28H46Br2N2O4 |
分子量 |
634.5 g/mol |
IUPAC名 |
(2-hydroxycyclohexyl)methyl-[2-[4-[2-[(2-hydroxycyclohexyl)methyl-dimethylazaniumyl]acetyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C28H46N2O4.2BrH/c1-29(2,17-23-9-5-7-11-25(23)31)19-27(33)21-13-15-22(16-14-21)28(34)20-30(3,4)18-24-10-6-8-12-26(24)32;;/h13-16,23-26,31-32H,5-12,17-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
BUHRQXSYVRLDET-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(CC1CCCCC1O)CC(=O)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC3CCCCC3O.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
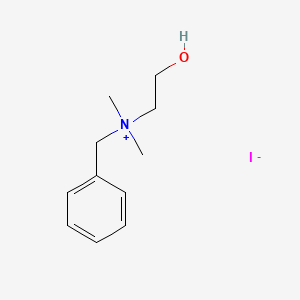
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
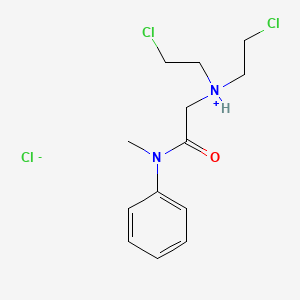
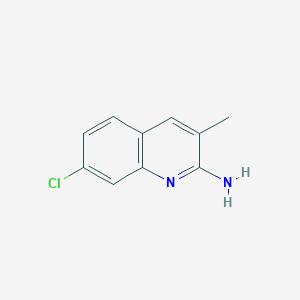
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
